

SB202190: Application Notes and Protocols for Cell Culture

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Compound of Interest

Compound Name: SB202

Cat. No.: B1193536

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Introduction

SB202190 is a potent, selective, and cell-permeable inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3] It specifically targets the p38 α (MAPK14) and p38 β (MAPK11) isoforms by competing with ATP for its binding site on the kinase.[1][4][5][6] With IC50 values of approximately 50 nM for p38 α and 100 nM for p38 β in cell-free assays, **SB202190** is a widely utilized tool in cell biology to investigate the roles of the p38 MAPK signaling pathway in various cellular processes, including inflammation, apoptosis, cell cycle regulation, and autophagy.[4][7] This document provides detailed application notes and protocols for the effective use of **SB202190** in cell culture experiments.

Data Presentation: Working Concentrations and Conditions

The optimal working concentration of **SB202190** is cell-type and assay-dependent. The following tables summarize reported concentrations and conditions to guide experimental design.

Table 1: In Vitro Inhibition Data

Target	IC50	Assay Conditions
p38 α	50 nM	Cell-free assay
p38 β	100 nM	Cell-free assay

Data sourced from references[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[7\]](#).

Table 2: Recommended Working Concentrations in Cell Culture

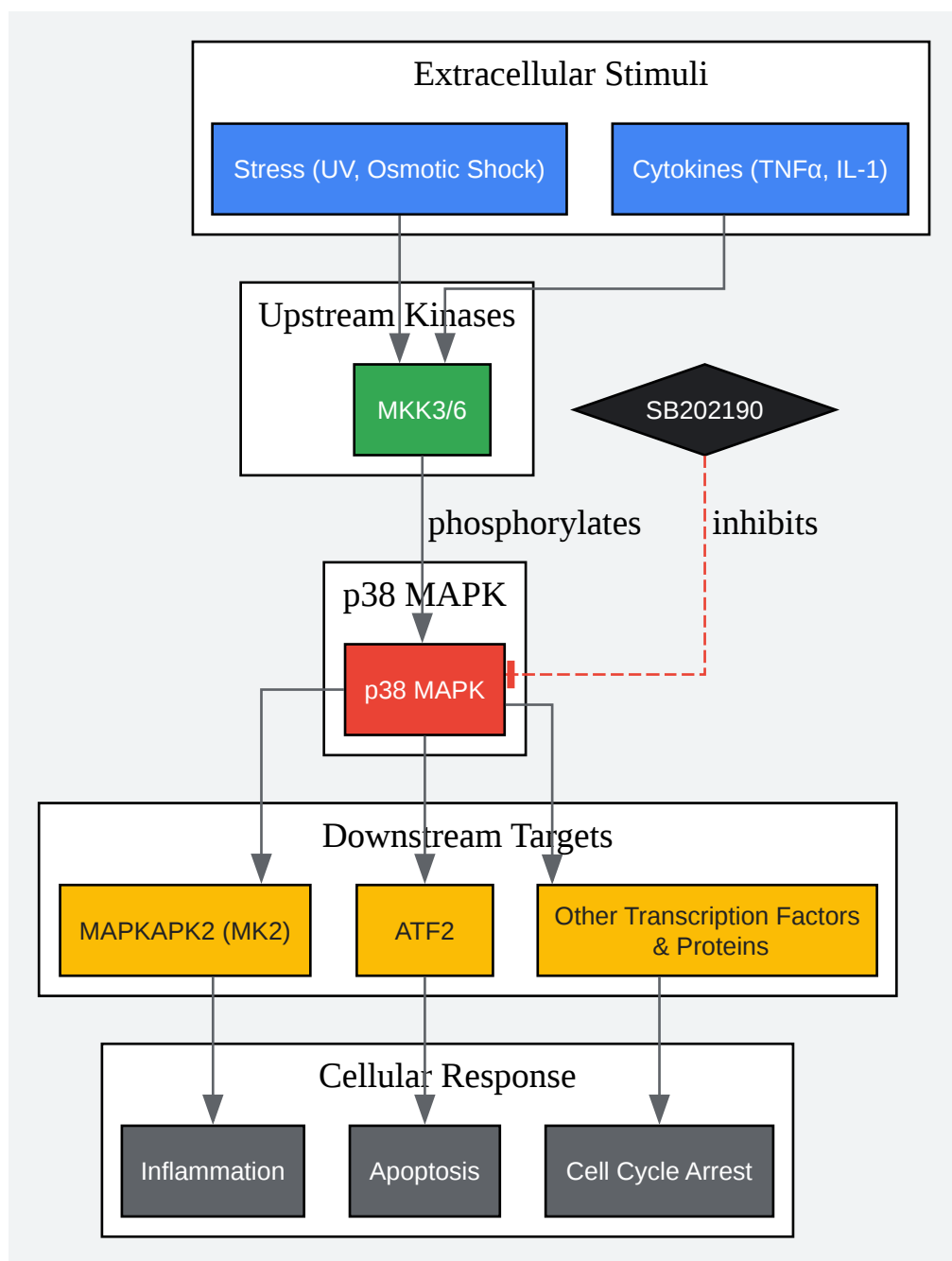
Cell Line	Assay Type	Concentration	Incubation Time	Observed Effect	Reference
MDA-MB-231	Function Assay	2 μ M	24 h	Lessened CCL2 induction by TNF α	[7]
HUVEC	Apoptosis Assay	5-10 μ M	24 h	Decreased basal apoptosis	[8]
rBMSCs	Western Blot	10 μ M	2.5 h	Depressed phosphorylation of ERK and p38	[7]
HCT-116	Functional Assay	25 μ M	30 min	Attenuated mRNA and protein expression of hBD-2	[7]
MDA-MB-231	Cytotoxicity (MTT)	0.1-10 μ M	24-96 h	No significant cytotoxicity	[9][10]
MDA-MB-231	Cytotoxicity (MTT)	46.6 μ M (IC50)	24 h	Significant cytotoxicity	[9]
RAW264.7	Anti-inflammatory	16 μ M (IC50)	18 h	Inhibition of LPS-induced NO production	[4]
HeLa	Autophagy Assay	10-20 μ M	12-16 h	Increased LC3B-II levels	[6]

Note on Cytotoxicity: While often used at non-cytotoxic concentrations (typically $\leq 10 \mu\text{M}$), **SB202190** can induce cell death at higher concentrations.[9][10] For instance, in MDA-MB-231

cells, the IC₅₀ value was determined to be 46.6 μ M.[9] It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental duration using a viability assay (e.g., MTT or Trypan Blue exclusion).

Signaling Pathways

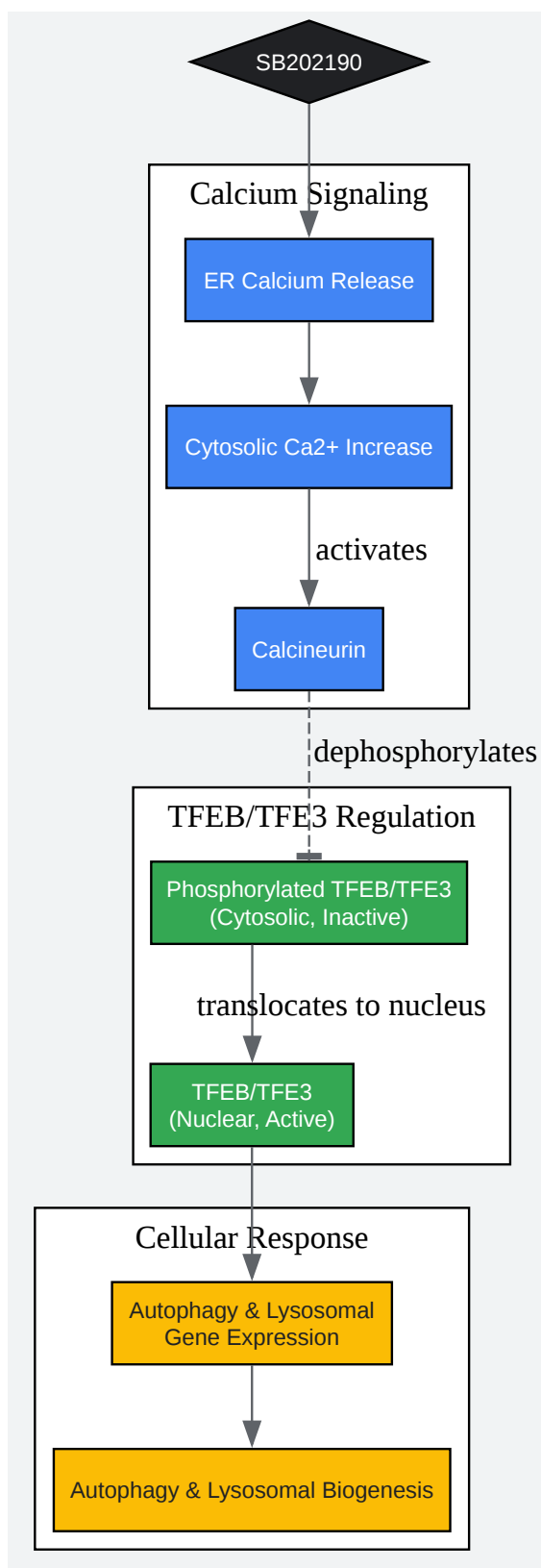
SB202190 primarily acts by inhibiting the p38 MAPK pathway. However, it's important to be aware of potential off-target effects and downstream consequences.



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Caption: The p38 MAPK signaling pathway and the inhibitory action of **SB202190**.

Recent studies have also revealed that **SB202190** can induce autophagy and lysosomal biogenesis through a p38-independent mechanism involving TFEB/TFE3 activation.[6] This is reportedly mediated by an increase in intracellular calcium levels and subsequent calcineurin activation.[6]



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Caption: p38-independent induction of autophagy by **SB202190** via calcium signaling.

Experimental Protocols

Preparation of SB202190 Stock Solution

Materials:

- **SB202190** powder
- Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes

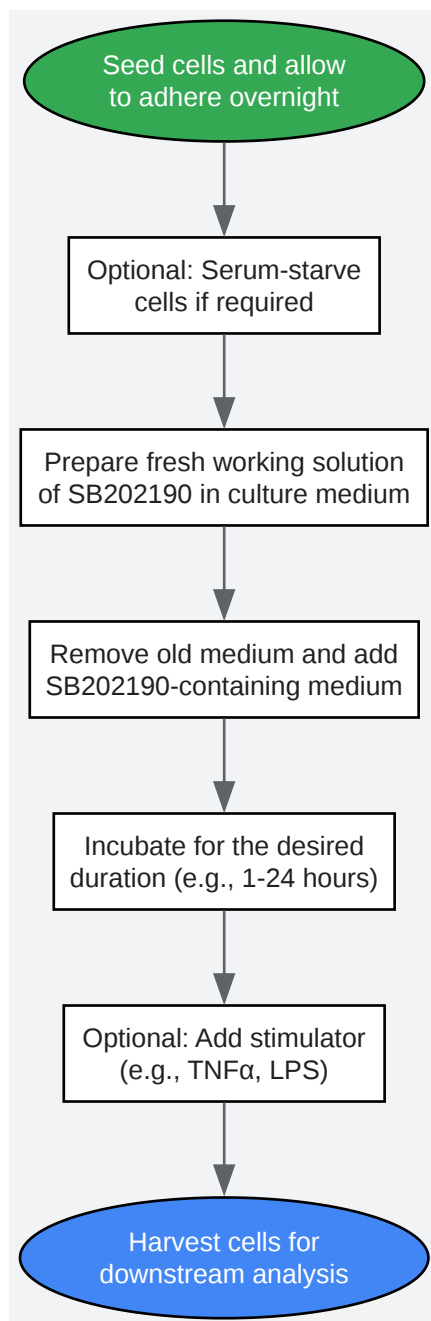
Protocol:

- **SB202190** is typically supplied as a lyophilized powder.[\[5\]](#)
- To prepare a 10 mM stock solution, reconstitute 5 mg of **SB202190** in 1.51 mL of DMSO.[\[5\]](#)
For other stock concentrations, adjust the volume of DMSO accordingly (Molecular Weight: 331.34 g/mol).
- Vortex gently until the powder is completely dissolved.
- Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
- Store the stock solution at -20°C, protected from light.[\[5\]](#) Once in solution, it is recommended to use it within 3 months to prevent loss of potency.[\[5\]](#)

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.[\[2\]](#)

General Protocol for Cell Treatment

This protocol provides a general workflow for treating adherent cells with **SB202190**.



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